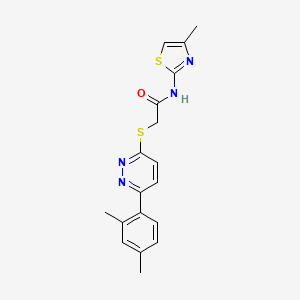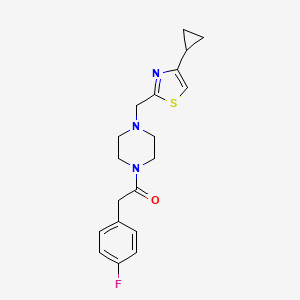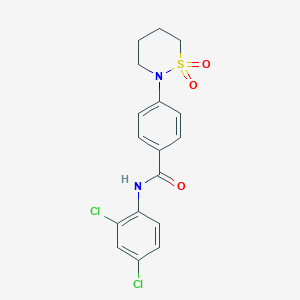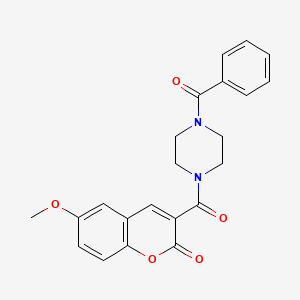
2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes, aiming at introducing specific functional groups that contribute to the molecule's biological activity. For instance, the synthesis of related compounds has been described through the condensation of specific core structures followed by modifications to introduce desired substituents (Gaby et al., 2003; Hunnur et al., 2005). These processes highlight the intricate steps necessary to construct molecules with precise biological functions.
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide" has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography (Rodier et al., 1993; Geng et al., 2023). These techniques provide detailed insights into the spatial arrangement of atoms within the molecule, essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitutions and cyclization reactions, forming complex heterocyclic structures (Bakulev et al., 2003; Rayes, 2008). These reactions are crucial for modifying the chemical properties of the molecule, such as solubility and stability, which are vital for its potential biological applications.
Physical Properties Analysis
The physical properties of a molecule, including solubility, melting point, and stability, are critical for its application in a scientific context. For example, enhancing the aqueous solubility of compounds through molecular design has been a strategy to improve oral absorption and bioavailability (Shibuya et al., 2018). Understanding these properties is essential for the development of molecules with therapeutic potential.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, determine the compound's utility in scientific research. Studies on related molecules have shown that alterations in the chemical structure can significantly impact these properties, influencing their biological activity and potential as therapeutic agents (Ahmad et al., 2012; Duran & Canbaz, 2013).
For detailed insights and further reading on the synthesis, molecular structure, chemical reactions, and properties of related compounds, refer to the following sources:
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Pyridine and Fused Pyridine Derivatives
A study conducted by Flefel et al. (2018) detailed the preparation of novel pyridine and fused pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile. These compounds were evaluated for antimicrobial and antioxidant activities, revealing moderate to good efficacy. The study underscores the potential of these derivatives in the development of new antimicrobial and antioxidant agents (Flefel et al., 2018).
Novel Class of Pyridazin-3-one Derivatives
Ibrahim and Behbehani (2014) established a route for synthesizing a new class of pyridazin-3-one derivatives, exhibiting excellent yield. These derivatives were further utilized to synthesize fused azines, highlighting the versatility of pyridazin-3-one compounds in synthesizing complex heterocyclic structures (Ibrahim & Behbehani, 2014).
Antimicrobial and Insecticidal Applications
Antimicrobial and Antioxidant Activities
The study by Hossan et al. (2012) focused on synthesizing pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds showed significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This research points to the potential of these derivatives in developing new antimicrobial treatments (Hossan et al., 2012).
Insecticidal Assessment against Cotton Leafworm
Fadda et al. (2017) utilized a novel acetamide precursor to synthesize various heterocycles tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study demonstrates the potential use of these compounds in agricultural pest management (Fadda et al., 2017).
Safety And Hazards
- Toxicity : Assessing its toxicity profile is crucial for safe handling and potential therapeutic use.
- Environmental Impact : Consider its environmental fate and potential ecological effects.
- Handling Precautions : Researchers and practitioners should follow safety protocols during synthesis and experimentation.
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigate its interactions with specific receptors or enzymes.
- Drug Development : Explore its potential as a drug candidate for specific diseases.
- Structure-Activity Relationship : Correlate its structure with biological effects.
- Formulation Optimization : Enhance its solubility and stability for practical applications.
: NY Times
: Wikipedia
Propiedades
IUPAC Name |
2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-11-4-5-14(12(2)8-11)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJAMTPMMHXBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)
![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)
![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)
![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)
![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2488872.png)
![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)
![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)

